molecular formula C18H32BrN3O3Si B8348068 (S)-tert-butyl 2-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

(S)-tert-butyl 2-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B8348068
M. Wt: 446.5 g/mol
InChI Key: XYHXDGGGTHXYBU-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-butyl 2-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C18H32BrN3O3Si and its molecular weight is 446.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H32BrN3O3Si

Molecular Weight

446.5 g/mol

IUPAC Name

tert-butyl (2S)-2-[5-bromo-1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H32BrN3O3Si/c1-18(2,3)25-17(23)21-9-7-8-14(21)16-20-12-15(19)22(16)13-24-10-11-26(4,5)6/h12,14H,7-11,13H2,1-6H3/t14-/m0/s1

InChI Key

XYHXDGGGTHXYBU-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2COCC[Si](C)(C)C)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2COCC[Si](C)(C)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(5-Bromo-1H-imidazol-2-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester (4 g, 12.65 mmol) was dissolved in DMF and cooled to 0° C. NaH (658 mg of 60% mineral oil dispersion, 16.45 mmol) was added and the reaction mixture was aged for 13 min before addition of SEMCl (2.7 mL, 15.18 mmol) and warming to RT. After 16 h, the reaction was quenched by water, diluted with ethyl acetate (300 mL) and washed with water and brine. The organic phase was dried over magnesium sulfate and concentrated. The crude residue was purified by silica column chromatography (10% to 30% EtOAc/hexanes) to afford 2-[5-Bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester (4.67 g, 83%).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
658 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Name
2-[5-Bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Yield
83%

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